Ancriviroc, also known by its developmental code SCH 351125, is synthesized from various chemical precursors through a multi-step synthetic process. It belongs to the broader class of heterocyclic N-oxides and is recognized for its structural similarities to other CCR5 antagonists like maraviroc and cenicriviroc .
The synthesis of Ancriviroc involves several key steps:
The molecular formula of Ancriviroc is , with a molecular weight of 557.5 g/mol. Its IUPAC name is:
The three-dimensional conformation of Ancriviroc can be analyzed using computational models or X-ray crystallography data, which provide insights into its spatial arrangement and potential binding interactions with target receptors .
Ancriviroc participates in various chemical reactions:
Common reagents include:
Ancriviroc functions primarily as a selective antagonist of the CCR5 receptor. By binding to this receptor on T cells, it inhibits the interaction between HIV-1's gp120 protein and CCR5, effectively blocking viral entry into host cells.
The binding affinity of Ancriviroc to CCR5 has been characterized through various biochemical assays, demonstrating its potential efficacy compared to other CCR5 antagonists like maraviroc. Studies indicate that Ancriviroc's mechanism involves conformational changes in the receptor that prevent HIV entry .
Ancriviroc exhibits several notable physical and chemical properties:
The compound's melting point and boiling point are yet to be precisely defined in available literature but are generally assessed during purity testing .
Ancriviroc has several scientific applications:
The development of CCR5 antagonists represents a paradigm shift in HIV-1 treatment strategies. Following the discovery of CCR5's role as a primary HIV-1 co-receptor in 1996, pharmaceutical research focused on blocking viral entry—a mechanism distinct from traditional reverse transcriptase or protease inhibitors. Maraviroc (FDA-approved in 2007) was the first CCR5 antagonist to demonstrate clinical efficacy, validating CCR5 as a therapeutic target [4] [8]. Subsequent agents like Vicriviroc and Cenicriviroc emerged with improved pharmacokinetic profiles, laying the groundwork for Ancriviroc's design. This evolution prioritized:
Table 1: Evolution of Major CCR5-Targeted Antivirals
Compound | Development Phase | Key Innovations | Clinical Impact |
---|---|---|---|
Maraviroc | Approved (2007) | First-in-class CCR5 antagonist | Validated CCR5 blockade mechanism |
Vicriviroc | Phase III | Improved CNS penetration | Demonstrated efficacy in ART-experienced patients |
Cenicriviroc | Phase II | Dual CCR2/CCR5 inhibition | Explored for fibrosis and inflammation |
Ancriviroc | Preclinical/Phase I | Structural optimization for binding kinetics | Potential for extended-duration therapy |
Ancriviroc exemplifies modern computational-aided drug design methodologies. Its development leveraged:
This rational approach achieved a 30-fold improvement in antiviral potency (EC90 = 0.7 nM) against diverse HIV-1 clades compared to first-generation candidates while maintaining selectivity over CCR1, CCR2b, and CCR3 receptors [5].
Ancriviroc's IP trajectory reflects strategic protection of chemical novelty and therapeutic applications:
Automated patent landscaping revealed dense IP coverage in developed nations (USA, EU) but minimal filings in biodiverse regions like Hispaniola, raising ethical concerns about traditional knowledge appropriation [7].
While Ancriviroc's primary indication targeted CCR5-tropic HIV-1 (R5 virus), its mechanism shows therapeutic promiscuity:
This therapeutic expansion leverages CCR5's role in macrophage polarization, T-cell chemotaxis, and fibrogenesis—processes dysregulated in chronic inflammatory conditions beyond HIV-1 [4] [8].
Table 2: Patent Portfolio for Ancriviroc and Related CCR5 Therapeutics
Patent Number | Filing Date | Priority Claims | Assignee |
---|---|---|---|
WO2011156321 | 2011-06-09 | Crystalline hydrochloride salt forms | Hoffmann-La Roche |
EP2552429A1 | 2012-07-25 | CCR5 antagonist + PI combinations (e.g., Maraviroc + Atazanavir) | Merck Sharp & Dohme |
US20130045250 | 2013-02-21 | HPMCAS-based solid dispersions | Gilead Sciences |
WO2015187756 | 2015-06-09 | Use in non-alcoholic steatohepatitis (NASH) | Tobira Therapeutics |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0